4-(2-ETHOXY-2-OXOETHYL)-3,5-BIS(ETHOXYCARBONYL)-4,5-DIHYDRO-1,2-OXAZOL-2-IUM-2-OLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-ETHOXY-2-OXOETHYL)-3,5-BIS(ETHOXYCARBONYL)-4,5-DIHYDRO-1,2-OXAZOL-2-IUM-2-OLATE is a complex organic compound with a unique structure that includes multiple functional groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its structure allows for diverse chemical reactions and interactions, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-ETHOXY-2-OXOETHYL)-3,5-BIS(ETHOXYCARBONYL)-4,5-DIHYDRO-1,2-OXAZOL-2-IUM-2-OLATE typically involves multiple steps, starting from readily available precursorsCommon reagents used in the synthesis include ethyl chloroformate, sodium ethoxide, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(2-ETHOXY-2-OXOETHYL)-3,5-BIS(ETHOXYCARBONYL)-4,5-DIHYDRO-1,2-OXAZOL-2-IUM-2-OLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The ethoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various oxazole derivatives, dihydro compounds, and substituted oxazoles.
Scientific Research Applications
4-(2-ETHOXY-2-OXOETHYL)-3,5-BIS(ETHOXYCARBONYL)-4,5-DIHYDRO-1,2-OXAZOL-2-IUM-2-OLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-ETHOXY-2-OXOETHYL)-3,5-BIS(ETHOXYCARBONYL)-4,5-DIHYDRO-1,2-OXAZOL-2-IUM-2-OLATE involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. This can lead to changes in cellular processes and biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- N-(2-ethoxy-2-oxoethyl)-N-methyldithiocarbamate
Uniqueness
4-(2-ETHOXY-2-OXOETHYL)-3,5-BIS(ETHOXYCARBONYL)-4,5-DIHYDRO-1,2-OXAZOL-2-IUM-2-OLATE is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
diethyl 4-(2-ethoxy-2-oxoethyl)-2-oxido-4,5-dihydro-1,2-oxazol-2-ium-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO8/c1-4-19-9(15)7-8-10(12(16)20-5-2)14(18)22-11(8)13(17)21-6-3/h8,11H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRYSWPEBMSEHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(O[N+](=C1C(=O)OCC)[O-])C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.